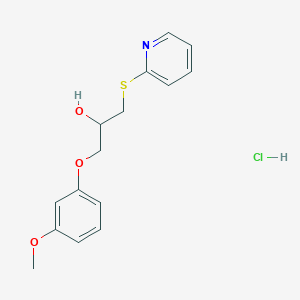

1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Description

1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3-methoxyphenoxy group at position 1 and a pyridin-2-ylthio group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(3-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S.ClH/c1-18-13-5-4-6-14(9-13)19-10-12(17)11-20-15-7-2-3-8-16-15;/h2-9,12,17H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKMGKDOZPOYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, with the CAS number 1323528-65-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of 327.8 g/mol. The compound features a methoxyphenyl group and a pyridinylthio moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1323528-65-9 |

| Molecular Formula | C₁₅H₁₈ClNO₃S |

| Molecular Weight | 327.8 g/mol |

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that compounds with similar structural motifs often exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Properties

- Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit high cytotoxicity against breast cancer cell lines such as MCF-7. For instance, compounds based on similar β-aryl-β-mercapto ketones have shown effectiveness exceeding that of established treatments like Tamoxifen .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically assessed using assays such as the MTT assay, which measures cell viability post-treatment .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Study on Chalcone Derivatives : A study synthesized various chalcone derivatives and assessed their anticancer activities against MCF-7 cells. The results indicated that structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl and pyridine rings can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the phenyl ring has been correlated with increased potency against cancer cells .

Scientific Research Applications

The compound 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical of interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and relevant case studies.

Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H18ClN1O3S1

- Molecular Weight : 303.82 g/mol

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects, particularly as an inhibitor in various biological pathways. Its structure suggests possible interactions with specific receptors, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, derivatives of pyridine have shown significant activity against cancer cell lines. The presence of the methoxyphenoxy group may enhance bioactivity through improved solubility and receptor binding affinity.

Neuropharmacology

Research indicates that compounds with similar structures exhibit neuroprotective effects. The pyridine moiety is known for its ability to cross the blood-brain barrier, which could make this compound relevant in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study demonstrated that pyridine derivatives can modulate neurotransmitter systems, potentially alleviating symptoms in models of Parkinson's disease. Further exploration of this compound could yield insights into its neuroprotective capabilities.

Antimicrobial Activity

The compound's thioether linkage (pyridin-2-ylthio) suggests potential antimicrobial properties, as thioether compounds have been reported to exhibit activity against various bacterial strains.

Case Study: Antimicrobial Screening

In preliminary screening tests, similar thioether compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Future studies could focus on evaluating the antimicrobial efficacy of this compound.

Comparison with Similar Compounds

1-(2-(4-Chlorophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride (CAS: 1215395-94-0)

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

- Structural Differences: Substitutes the pyridin-2-ylthio group with a 2,6-dimethylmorpholino moiety.

- Impact: The morpholino ring enhances hydrophilicity and may improve metabolic stability. The dimethyl groups could sterically hinder interactions with off-target receptors.

- Molecular Formula: C₁₆H₂₆ClNO₄ (MW: 331.84) .

1-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-3-(3-methylphenoxy)-2-propanol Hydrochloride (CAS: 42864-78-8)

- Structural Differences: Features a 3-methylphenoxy group and a dimethoxyphenethylamino substituent.

- The methylphenoxy group may reduce metabolic oxidation compared to methoxy substituents .

Pharmacological and Physicochemical Properties

Propranolol Hydrochloride (CAS: 318-98-9)

- Structure: (2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Comparison: The naphthyloxy group in propranolol enhances lipophilicity, improving blood-brain barrier penetration. The target compound’s pyridin-2-ylthio group introduces sulfur, which may increase metabolic stability but reduce CNS activity. Both compounds share a propan-2-ol backbone, critical for beta-adrenergic receptor binding .

Nadolol Impurities (e.g., Impurity F Hydrochloride)

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Comparison: The tert-butylamino group in nadolol impurities confers prolonged half-life due to steric hindrance against metabolism. The target compound’s pyridinylthio group may offer unique selectivity for non-beta-adrenergic targets, such as ion channels .

Binding Affinity and Selectivity

Compounds with methoxyphenoxy and amino-alcohol backbones (e.g., Dexpropranolol Hydrochloride) exhibit beta-blocking activity with varying selectivity. For example:

- Dexpropranolol: (R)-isomer of propranolol with reduced beta-blocking activity but retained membrane-stabilizing effects.

- Target Compound: The pyridin-2-ylthio group may shift activity toward α-adrenoceptors or potassium channels, as seen in indole derivatives tested for antiarrhythmic effects .

Q & A

Q. What are the critical steps in synthesizing 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, and how can purity be optimized?

The synthesis typically involves:

- Step 1 : Formation of the propan-2-ol backbone via nucleophilic substitution between 3-methoxyphenol and epichlorohydrin under basic conditions.

- Step 2 : Introduction of the pyridin-2-ylthio group through thiol-ether coupling, requiring catalysts like Cu(I) or Pd-based systems to enhance regioselectivity.

- Step 3 : Hydrochloride salt formation via acidification with HCl in polar solvents (e.g., ethanol or methanol) to improve crystallinity .

Purity Optimization : - Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity intermediates.

- Monitor reaction progress via HPLC or TLC, adjusting stoichiometry and reaction time to minimize byproducts .

Q. How does the hydrochloride salt influence the compound’s solubility and stability?

The hydrochloride salt enhances:

- Aqueous Solubility : Ionic interactions improve dissolution in polar solvents, critical for in vitro assays (e.g., receptor binding studies).

- Stability : The salt form reduces hygroscopicity and oxidative degradation, particularly under refrigerated (4°C) or anhydrous storage conditions .

Q. What functional groups dominate the compound’s reactivity?

Key groups include:

- 3-Methoxyphenoxy Ether : Susceptible to electrophilic aromatic substitution.

- Pyridin-2-ylthio Group : Prone to oxidation (e.g., forming sulfoxides) and nucleophilic displacement.

- Propan-2-ol Backbone : Participates in hydrogen bonding, influencing pharmacokinetic properties like logP and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

Methodological Approach :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables.

- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with ethoxy or altering the pyridine substituent) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with receptor binding affinities, resolving discrepancies in IC50 values .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

- Catalyst Screening : Evaluate Pd/C or Cu(I)-ligand systems to suppress disulfide formation during thioether synthesis.

- Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) to minimize hydrolysis of the pyridin-2-ylthio group.

- Temperature Gradients : Employ gradual heating (40–60°C) to favor kinetic control over thermodynamically driven side products .

Q. What methodologies are recommended for analyzing receptor interactions and selectivity?

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to assess cytochrome P450-mediated degradation.

- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., O-demethylation products) at timed intervals.

- Cross-Species Comparison : Compare half-life (t½) in murine vs. human hepatocytes to predict interspecies variability .

Q. What analytical techniques are critical for characterizing impurities in batch synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.